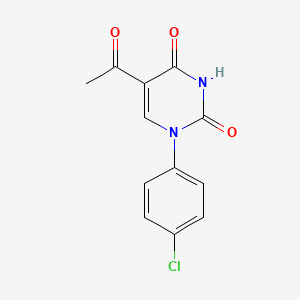

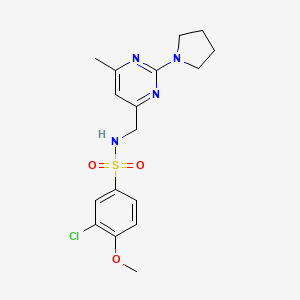

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

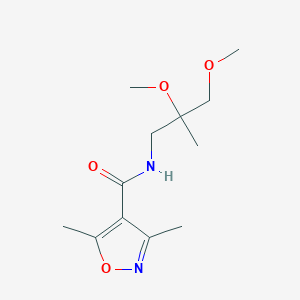

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, also known as 5-acetyl-1-(4-chlorophenyl)-2,4-dihydropyrimidine-2,4-dione or ACP-PD, is a heterocyclic compound and a member of the pyrimidine family. It is an aromatic compound with a molecular formula of C11H8ClNO2. ACP-PD is a synthetic compound that has a wide range of applications in the field of scientific research, including drug discovery, drug development, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A study on the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines identified 5-p-Chlorophenyl-6,6-dimethyl-5,6-dihydro-3H-furano[2,3-d]pyrimidine-4-one as a precursor for producing compounds of potential biological interest through a reaction involving phosphorus oxychloride and acetic acid (Campaigne, Ho, & Bradford, 1970).

Biological Activities

- Research on the antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines involved compounds related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione. These compounds demonstrated in vitro antimicrobial activities, highlighting the potential for medical application in fighting infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Enzyme Inhibition and Antioxidant Activities

- A study evaluated the conversion reactions of pyrimidine‐thiones, including derivatives related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, for their inhibitory action against acetylcholinesterase and carbonic anhydrase, as well as their antioxidant activities. This research underscores the compound's relevance in developing treatments for conditions involving oxidative stress and enzyme dysregulation (Taslimi et al., 2018).

Structural Analysis

- The structural, bonding, and spectral analysis of an antimalarial drug structurally related to 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione was conducted using FT IR, FT Raman spectra, and molecular geometry assessments. This research provides insights into how the compound's structure influences its interaction with biological targets (Sherlin et al., 2018).

Anticancer Research

- The synthesis and evaluation of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides, derived from a process involving 5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione, revealed potent anti-HIV activity. This study emphasizes the compound's potential as a basis for developing antiretroviral agents (Vince & Hua, 1990).

Propriétés

IUPAC Name |

5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJVUYMPZACFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)NC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901320553 |

Source

|

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666029 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione | |

CAS RN |

321432-24-0 |

Source

|

| Record name | 5-acetyl-1-(4-chlorophenyl)pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901320553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2763342.png)

![2-(methylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2763343.png)

![3-(3,4-difluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2763347.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2763357.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate](/img/structure/B2763359.png)

![2-[1-(2-Methoxyethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2763360.png)